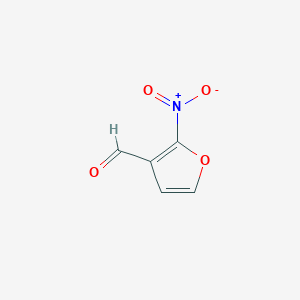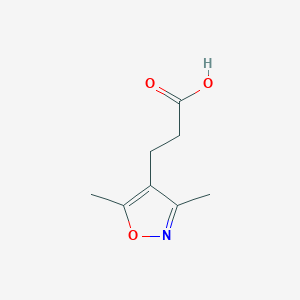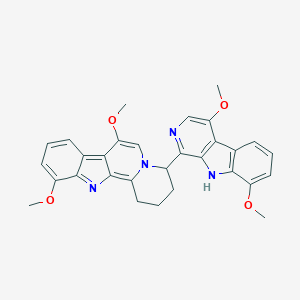![molecular formula C34H30Cl2N6NiO10 B053227 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate CAS No. 111792-92-8](/img/structure/B53227.png)
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is a complex compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is not fully understood. However, it is believed that this compound acts by facilitating electron transfer processes in various organic reactions. Additionally, this compound has been found to have unique optical properties, which may be attributed to its molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have low toxicity and has been used in various lab experiments without adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate is its unique optical properties, which make it useful in various lab experiments. Additionally, this compound has low toxicity and can be easily synthesized using various methods. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate. One such direction is the study of its potential applications in the field of organic electronics, where it may be used as a hole transport material in OLEDs. Another potential direction is the study of its potential applications in the field of catalysis, where it may be used as a catalyst for various organic reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been achieved using various methods. One such method involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride hexahydrate and sodium perchlorate. The resulting compound is then purified using recrystallization techniques. Another method involves the reaction of 8-hydroxyquinoline with 4-dimethylaminobenzaldehyde in the presence of nickel(II) chloride and sodium perchlorate. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate has been found to have various applications in scientific research. One such application is in the field of organic electronics, where this compound has been used as a hole transport material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs). Additionally, this compound has been studied for its potential applications in the field of catalysis, where it has been used as a catalyst for various organic reactions.
Eigenschaften
CAS-Nummer |
111792-92-8 |
|---|---|
Molekularformel |
C34H30Cl2N6NiO10 |
Molekulargewicht |
812.2 g/mol |
IUPAC-Name |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate |
InChI |
InChI=1S/2C17H15N3O.2ClHO4.Ni/c2*1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17;2*2-1(3,4)5;/h2*3-11H,1-2H3;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI-Schlüssel |
OFGLVOQLSNTWAA-UHFFFAOYSA-L |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)




![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)

